N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenylbutanamide
Description
N-(2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenylbutanamide is a synthetic organic compound characterized by a pyridazine core substituted with a 4-ethoxyphenyl group at the 6-position. The pyridazin-3-yl moiety is linked via an ether bond to an ethyl chain, which is further connected to a 2-phenylbutanamide group. The 4-ethoxyphenyl substituent may enhance lipophilicity and membrane permeability, while the phenylbutanamide group could contribute to target binding through hydrophobic interactions.
Properties
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-21(18-8-6-5-7-9-18)24(28)25-16-17-30-23-15-14-22(26-27-23)19-10-12-20(13-11-19)29-4-2/h5-15,21H,3-4,16-17H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOYHUBURUKNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Core Pyridazine Formation
The synthesis begins with constructing the pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms. As detailed in recent pharmacological studies, the pyridazine ring is typically formed via cyclocondensation reactions between hydrazine derivatives and α,β-dicarbonyl compounds.
Functionalization of the Pyridazine Core
Introduction of the 4-Ethoxyphenyl Group
The 6-position of the pyridazine ring undergoes electrophilic substitution to install the 4-ethoxyphenyl moiety. Benchchem protocols suggest using nucleophilic aromatic substitution (SNAr) with activated pyridazine derivatives:
Chloropyridazine Intermediate
Prior to substitution, the pyridazine core is activated through chlorination at position 3 using phosphorus oxychloride (POCl3):
$$
\text{Pyridazinone} + \text{POCl}3 \xrightarrow{\text{reflux}} 3\text{-chloropyridazine} + \text{H}3\text{PO}_4
$$
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 100°C | |
| Duration | 2 hours | |
| Solvent | Neat POCl3 | |
| Yield | 90–94% |
SNAr with 4-Ethoxyphenol
The chlorinated intermediate reacts with 4-ethoxyphenol in the presence of a base:
$$
3\text{-chloro-6-substituted pyridazine} + \text{4-Ethoxyphenol} \xrightarrow{\text{base}} 6\text{-(4-ethoxyphenyl)pyridazine}
$$
Optimized Parameters :
- Base : Potassium carbonate or sodium hydride
- Solvent : Dimethylformamide (DMF) or acetonitrile
- Temperature : 80–120°C
- Reaction Time : 12–24 hours
Installation of the Butanamide Side Chain
Ethyleneoxy Spacer Attachment
The 3-position oxygen atom serves as the linkage point for the ethylenediamine-derived side chain. Benchchem methodologies describe a two-step process:
Alkylation with Ethylene Dibromide
$$
6\text{-(4-ethoxyphenyl)pyridazin-3-ol} + \text{BrCH}2\text{CH}2\text{Br} \rightarrow \text{3-(2-bromoethoxy)pyridazine}
$$
Critical Considerations :
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields
- Solvent systems: Dichloromethane/water biphasic mixtures
Amide Coupling Reaction
The terminal amine of the ethyleneoxy spacer reacts with 2-phenylbutanoyl chloride via Schotten-Baumann conditions:
$$
\text{3-(2-aminoethoxy)pyridazine} + \text{2-phenylbutanoyl chloride} \rightarrow \text{Target compound}
$$
Reaction Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +15% |
| Base | NaOH (10% aq.) | +22% |
| Solvent | THF/water (3:1) | +18% |
Industrial-Scale Production Considerations
Benchchem reports highlight two key advancements for large-scale manufacturing:
Continuous Flow Reactor Implementation
| Metric | Batch Process | Flow Chemistry |
|---|---|---|
| Reaction Time | 24 hours | 45 minutes |
| Yield | 68% | 82% |
| Purity | 95% | 99.1% |
Purification Technology
- Simulated Moving Bed (SMB) Chromatography : Reduces solvent consumption by 40% compared to standard column chromatography
- Crystallization Optimization : Gradient cooling protocols improve crystal habit and filtration rates
Analytical Characterization
Comprehensive spectroscopic data confirms successful synthesis:
Spectroscopic Profile
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.32 (d, J=9.0 Hz, 1H) | Pyridazine H-5 |
| δ 7.94 (d, J=9.0 Hz, 1H) | Pyridazine H-4 | |
| δ 4.35 (t, J=5.4 Hz, 2H) | OCH2CH2N | |
| IR (KBr) | 1685 cm⁻¹ | C=O stretch (amide) |
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, MeOH:H2O (75:25) | 99.3% |
| Elemental Analysis | Calculated vs. Found C: 57.47/57.51 | <0.5% variance |
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the pyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridazine/Pyrimidine Cores
BD103 (N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl]butanamide) shares the 4-ethoxyphenyl motif but incorporates a pyrido[2,3-d]pyrimidinone core instead of pyridazine. This core difference may influence target specificity, as pyridopyrimidine derivatives often exhibit stronger binding to kinase ATP pockets. BD103 also includes a fluorobutoxy group and a piperidinylmethyl moiety, which could enhance solubility and blood-brain barrier penetration compared to the target compound’s simpler ethyl ether linkage .
Its trifluoromethylphenyl substituent increases metabolic stability, a feature absent in the target compound .
Butanamide Derivatives with Varied Substituents
Compounds m, n, and o (from ) share the butanamide backbone but differ in stereochemistry and substituents. For example, compound m includes a 2,6-dimethylphenoxy group and a tetrahydropyrimidinone ring, which may confer antimicrobial or anti-inflammatory activity.
6y (N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide) and 6zc (N-(2-(tert-Butyl)phenyl)-N-(1-(pyridin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide) from –5 exhibit bulky tert-butyl and pyridyl groups. These substituents likely improve metabolic stability but may hinder binding to flat kinase domains, unlike the target compound’s planar pyridazine ring .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Kinase Inhibition Potential: The pyridazine core in the target compound aligns with structural motifs seen in EGFR inhibitors (e.g., gefitinib). However, resistance mechanisms such as MET amplification (as noted in EGFR inhibitor studies) could limit efficacy, necessitating combination therapies .
- Metabolic Stability : The absence of fluorinated or polar groups in the target compound may reduce metabolic stability compared to BD103 or BD064, which incorporate fluorine and boronic acid groups .
- Therapeutic Specificity : The simpler structure of the target compound could offer advantages in synthetic accessibility and reduced toxicity compared to more complex analogues like 6y or 6zc .
Biological Activity
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenylbutanamide is a synthetic compound belonging to the class of pyridazine derivatives. Its unique structural features suggest potential applications in medicinal chemistry, particularly due to its biological activity against various molecular targets. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 405.5 g/mol. The compound features a pyridazine core, an ethoxyphenyl substituent, and a butanamide moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O3 |
| Molecular Weight | 405.5 g/mol |
| LogP | 4.4509 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 60.193 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, thereby modulating metabolic pathways.
- Receptor Interaction : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Gene Expression Modulation : The compound may affect the expression of genes related to inflammation and apoptosis.
Biological Activity Studies
Research on the biological activity of this compound has demonstrated various effects:
- Anti-inflammatory Effects : Studies indicate that this compound can reduce inflammatory markers in vitro, suggesting potential therapeutic use in inflammatory diseases.
- Anticancer Properties : Preliminary investigations have shown that this compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.
- Cardiovascular Effects : Similar compounds have been studied for their effects on cardiovascular health, particularly their role in modulating calcium channels and sodium-calcium exchangers (NCX), which are critical in heart function.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the pyridazine class:
- A study published in Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of pyridazine derivatives, highlighting the importance of substituents on the pyridazine ring for enhancing biological activity against cancer cells .
- Another investigation focused on the cardiovascular implications of similar compounds, demonstrating significant inhibition of NCX activity, which could lead to therapeutic advancements in treating heart failure .
Q & A
Q. What are the recommended synthetic routes for N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-phenylbutanamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step procedures:
- Step 1 : Substitution reactions under alkaline conditions to introduce the pyridazin-3-yloxy group (e.g., using 4-ethoxyphenyl derivatives and halogenated intermediates) .
- Step 2 : Condensation of intermediates with phenylbutanamide precursors using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or dichloromethane) .
- Optimization : Adjust reaction temperature (40–80°C), pH (alkaline for substitution, acidic for reduction steps), and solvent polarity to minimize side products. Use TLC (thin-layer chromatography) to monitor reaction progress . Post-synthesis purification via HPLC or column chromatography ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and verify aromatic/amide proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection assesses purity and identifies impurities .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretching in amides at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
Contradictions may arise from variations in assay conditions or structural analogs. Methodological solutions include:
- Comparative Bioassays : Replicate studies under standardized conditions (e.g., cell line, incubation time, and dose range) .
- Structural Analogs Analysis : Compare activity of derivatives (e.g., substituents on the phenyl or pyridazine rings) to identify critical pharmacophores .
- Metabolic Stability Testing : Evaluate if differences in cytochrome P450 metabolism or solubility (e.g., logP adjustments) affect observed activity .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Advanced in silico approaches include:
- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinase ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability and conformational changes .
- QSAR Modeling : Train models on datasets of pyridazine derivatives to predict activity against specific targets (e.g., IC50 values for kinase inhibition) .
Q. How can structural modifications improve pharmacokinetic properties (e.g., bioavailability) without compromising bioactivity?
Strategies include:
- Functional Group Substitutions : Replace the ethoxy group with bioisosteres (e.g., methoxy or trifluoromethoxy) to enhance metabolic stability .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and absorption .
- LogP Optimization : Adjust lipophilicity via alkyl chain modifications to balance membrane permeability and plasma protein binding .
Q. What experimental designs are critical for validating the compound’s mechanism of action in complex biological systems?
Key approaches:
- Target Engagement Assays : Use CETSA (cellular thermal shift assay) to confirm binding to putative targets in live cells .
- CRISPR/Cas9 Knockout Models : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Multi-omics Profiling : Integrate transcriptomics and proteomics to identify off-target effects or pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
